Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]
Overview
Description
Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, also known as the AlPhos Palladium complex, is a highly specialized organometallic compound. This complex is notable for its application in various catalytic processes, particularly in cross-coupling reactions. The presence of palladium in its structure makes it a valuable catalyst in organic synthesis, facilitating the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene involves the coordination of palladium with the phosphine ligand. The reaction typically occurs under inert conditions to prevent oxidation. The phosphine ligand is first synthesized through a series of steps involving the reaction of adamantyl groups with phosphine precursors. The final step involves the coordination of the ligand with palladium in the presence of 1,5-cyclooctadiene.
Industrial Production Methods
Industrial production of this complex requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis of the phosphine ligand followed by its coordination with palladium. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The AlPhos Palladium complex primarily undergoes catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidative Addition: Palladium inserts into a carbon-halogen bond.
Reductive Elimination: Formation of a new carbon-carbon bond.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids and halides in the presence of a base.
Heck Reaction: Involves alkenes and halides with a base.
Sonogashira Coupling: Utilizes alkynes and halides with a copper co-catalyst.
Major Products
The major products of these reactions are typically biaryl compounds, alkenes, and substituted alkynes, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
The AlPhos Palladium complex has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Facilitates the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs through its use in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of the AlPhos Palladium complex involves several key steps:
Oxidative Addition: The palladium complex inserts into a carbon-halogen bond, forming a palladium-halide intermediate.
Transmetalation: The organic group from a reagent, such as a boronic acid, is transferred to the palladium center.
Reductive Elimination: The final step involves the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Bis(3,5,3′,5′-dimethoxydibenzylideneacetone)palladium(0)
- Bis(tri-tert-butylphosphine)palladium(0)
Uniqueness
The AlPhos Palladium complex is unique due to its highly sterically hindered phosphine ligand, which provides exceptional stability and selectivity in catalytic reactions. This makes it particularly effective in challenging cross-coupling reactions where other palladium complexes may fail.
Properties
IUPAC Name |
bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane;(1Z,5Z)-cycloocta-1,5-diene;palladium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C52H67F4OP.C8H12.2Pd/c2*1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52;1-2-4-6-8-7-5-3-1;;/h2*11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3;1-2,7-8H,3-6H2;;/b;;2-1-,8-7-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZWOCALMAXSHW-JXNOXZOESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.C1CC=CCCC=C1.[Pd].[Pd] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.C1/C=C\CC/C=C\C1.[Pd].[Pd] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H146F8O2P2Pd2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1951.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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